![molecular formula C18H21N3O2S B5768794 N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide CAS No. 433307-60-9](/img/structure/B5768794.png)
N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of piperazinecarbothioamide compounds, which have been shown to be effective in treating various neurological disorders.
Mechanism of Action
N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide acts as a selective antagonist of the GABA-A α5 receptor, which is known to play a key role in cognitive function and memory. By blocking the activity of this receptor, this compound enhances the activity of other neurotransmitters, such as acetylcholine, that are involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models, without producing any significant side effects. The compound has also been shown to increase the release of acetylcholine in the brain, which is a key neurotransmitter involved in cognitive processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is its selectivity for the GABA-A α5 receptor, which allows for specific targeting of this receptor without affecting other receptors in the brain. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the development of more soluble forms of the compound, which would make it easier to administer in experimental settings. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cognitive function and memory.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves the reaction of 2,4-dimethylphenylhydrazine with 2-furoyl chloride, followed by the addition of piperazinecarbothioamide. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. The compound has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the development of cognitive enhancers.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-6-15(14(2)12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTWVCGEPGUGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152502 | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433307-60-9 | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433307-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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